Docosyl 3-(4-hydroxyphenyl)prop-2-enoate
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Overview
Description
Docosyl 3-(4-hydroxyphenyl)prop-2-enoate is a natural product found in Artemisia igniaria, Myoschilos oblongum, and other organisms with data available.
Scientific Research Applications
Molecular Structure and Interactions
- A study by Zhang et al. (2011) highlights the significance of N⋯π and O⋯π interactions in the crystal packing of related prop-2-enoate compounds, showcasing a unique double-ribbon formation. This research could shed light on the structural properties of Docosyl 3-(4-hydroxyphenyl)prop-2-enoate in various applications (Zhang, Wu, & Zhang, 2011).
Potential in Liquid Crystal Photoalignment
- Hegde et al. (2013) explored the use of similar prop-2-enoates for the photoalignment of nematic liquid crystals. This research indicates potential applications of this compound in the development of liquid crystal displays (LCDs) (Hegde, Ata Alla, Matharu, & Komitov, 2013).
Applications in Enantioselective Synthesis
- Research by Meng et al. (2008) on the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to produce ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess suggests the potential of similar compounds in enantioselective synthesis, which is crucial in pharmaceutical and chemical industries (Meng, Zhu, & Zhang, 2008).
Anticancer Properties
- A study by Singh et al. (2016) on Ru(II) complexes with substituted chalcone ligands, including compounds structurally similar to this compound, revealed significant anti-breast cancer activity. This suggests potential anticancer applications for this compound (Singh et al., 2016).
Potential in Cardiovascular Disease (CVD) Management
- Jayaraj and Desikan (2020) synthesized and characterized 2H-1,3-benzodioxol-5-yl 3-(4‑hydroxy-3-methoxyphenyl) prop‑2-enoate, a compound similar to this compound, for potential use in managing cardiovascular diseases by inhibiting the myeloperoxidase enzyme (Jayaraj & Desikan, 2020).
properties
CAS RN |
101959-29-9 |
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Molecular Formula |
C31H52O3 |
Molecular Weight |
472.754 |
IUPAC Name |
docosyl 3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C31H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28-34-31(33)27-24-29-22-25-30(32)26-23-29/h22-27,32H,2-21,28H2,1H3 |
InChI Key |
PHDAMXFKBIUHBU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)O |
synonyms |
(E)-3-(4-HYDROXY-PHENYL)-ACRYLIC ACID DOCOSYL ESTER |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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